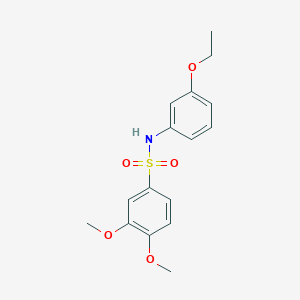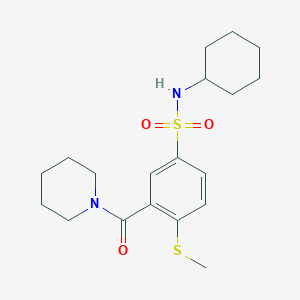![molecular formula C19H25N3O3S B4447327 N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4447327.png)
N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as DMS-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its ability to inhibit the activity of specific protein kinases, including CDKs and GSK-3. CDKs are involved in cell cycle regulation and their inhibition can lead to cell cycle arrest and apoptosis, making them a potential target for cancer therapy. GSK-3 is involved in various cellular processes, including inflammation and neuronal function, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects, including inhibition of CDKs and GSK-3, anti-cancer effects, anti-inflammatory effects, and neuroprotective effects. Additionally, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its ability to selectively inhibit the activity of specific protein kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of using N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its relatively low potency compared to other kinase inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for the use of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in scientific research. One area of interest is the development of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, the use of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide as a tool for studying the role of specific protein kinases in various cellular processes may lead to a better understanding of the underlying mechanisms of these diseases. Finally, the development of more potent derivatives of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide may improve its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to selectively inhibit the activity of specific protein kinases has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in lab experiments, the development of more potent derivatives and its potential as a therapeutic agent make it an exciting area of research for the future.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to inhibit the activity of protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), has been shown to have anti-cancer effects. Additionally, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). In neurological disorders, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have neuroprotective effects by inhibiting the activity of GSK-3.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-15-5-11-18(12-6-15)26(24,25)22(4)17-9-7-16(8-10-17)19(23)20-13-14-21(2)3/h5-12H,13-14H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVKKJLDTNBPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4447272.png)
amine hydrochloride](/img/structure/B4447273.png)
![N-[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4447277.png)
![N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447280.png)

![6-methoxy-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4447288.png)
![7-(2-methoxyethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4447298.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4447306.png)
![6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4447314.png)

![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447321.png)
![2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4447326.png)
![N-butyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4447333.png)